molecular formula C17H23ClO4 B1326042 Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate CAS No. 951886-65-0

Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate

Cat. No.: B1326042
CAS No.: 951886-65-0
M. Wt: 326.8 g/mol
InChI Key: YWFWEANWFJQWPR-UHFFFAOYSA-N
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Description

Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-carbon chain, which is further substituted with a 4-chloro-2-methoxyphenyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid+ethanolH2SO4Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate+water\text{8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid+ethanolH2​SO4​​Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Hydrolysis: 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid and ethanol.

    Reduction: Ethyl 8-(4-chloro-2-methoxyphenyl)-8-hydroxyoctanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of therapeutic agents due to its structural features.

    Materials Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceuticals, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific derivative or application being studied.

Comparison with Similar Compounds

Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate can be compared with similar compounds such as:

    Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate: Lacks the chloro substituent, which may affect its reactivity and applications.

    Ethyl 8-(4-chloro-2-methylphenyl)-8-oxooctanoate:

Properties

IUPAC Name

ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO4/c1-3-22-17(20)9-7-5-4-6-8-15(19)14-11-10-13(18)12-16(14)21-2/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFWEANWFJQWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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